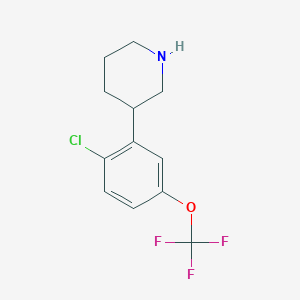

3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine

CAS No.:

Cat. No.: VC17431341

Molecular Formula: C12H13ClF3NO

Molecular Weight: 279.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13ClF3NO |

|---|---|

| Molecular Weight | 279.68 g/mol |

| IUPAC Name | 3-[2-chloro-5-(trifluoromethoxy)phenyl]piperidine |

| Standard InChI | InChI=1S/C12H13ClF3NO/c13-11-4-3-9(18-12(14,15)16)6-10(11)8-2-1-5-17-7-8/h3-4,6,8,17H,1-2,5,7H2 |

| Standard InChI Key | PHGAJOZPKAONPM-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CNC1)C2=C(C=CC(=C2)OC(F)(F)F)Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine consists of a piperidine ring (a six-membered amine heterocycle) attached to a phenyl group substituted with a chlorine atom at the 2-position and a trifluoromethoxy (-OCF₃) group at the 5-position (Figure 1). The trifluoromethoxy group introduces strong electron-withdrawing effects, which influence the compound’s electronic distribution and reactivity . The chloro substituent further enhances the electrophilic character of the aromatic ring, potentially directing regioselective reactions in synthetic modifications.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Piperidine ring | Six-membered saturated ring with one nitrogen atom |

| Phenyl substituents | 2-Chloro and 5-(trifluoromethoxy) groups |

| Molecular formula | C₁₂H₁₃ClF₃NO |

| Molecular weight | 297.69 g/mol |

Synthesis and Chemical Reactivity

Synthetic Routes

While no explicit synthesis of 3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine is documented, analogous compounds suggest viable pathways. For example, the synthesis of ML267, a piperazine-thiourea derivative, involved 1,1′-thiocarbonyldiimidazole-mediated coupling of substituted pyridines and piperazines . Adapting this methodology, the target compound could be synthesized via:

-

Nucleophilic Aromatic Substitution: Reaction of 2-chloro-5-(trifluoromethoxy)phenyl halide with piperidine under basic conditions.

-

Coupling Reactions: Utilizing carbodiimide-based coupling agents to link pre-functionalized phenyl and piperidine moieties.

Table 2: Hypothetical Synthesis Steps

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Halogenation | Cl₂, FeCl₃ (for chloro substitution) | 2-Chloro-5-(trifluoromethoxy)benzene |

| 2 | Piperidine Coupling | Piperidine, K₂CO₃, DMF, 80°C | 3-(2-Chloro-5-(OCF₃)phenyl)piperidine |

Stability and Reactivity

The trifluoromethoxy group confers metabolic stability by resisting enzymatic hydrolysis, a trait observed in analogs like ML267, which showed prolonged in vivo exposure . The chloro substituent may participate in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further derivatization.

Pharmacological and Biological Profile

Mechanism of Action

Piperidine derivatives often exhibit central nervous system (CNS) activity due to their ability to cross the blood-brain barrier (BBB). For instance, ML267 demonstrated significant BBB penetration, achieving brain concentrations 40–50-fold above its minimum inhibitory concentration (MIC) . While 3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine lacks direct activity data, its structural similarity to PPTase inhibitors suggests potential modulation of bacterial or eukaryotic enzymes.

Table 3: Comparative Activity of Analogous Compounds

| Compound | Target | IC₅₀/MIC | Organism Tested |

|---|---|---|---|

| ML267 | Sfp-PPTase | 0.8 μM | Bacillus subtilis |

| ML267 | MRSA | 1.7 μg/mL | Staphylococcus aureus |

| Hypothetical Target Compound | (Inferred) | N/A | N/A |

Absorption, Distribution, Metabolism, and Excretion (ADME)

Pharmacokinetic Predictions

Based on ML267’s profile , 3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine is expected to exhibit:

-

High Lipophilicity: LogP ≈ 3.5 (estimated via computational modeling), favoring membrane permeability.

-

Moderate Clearance: Hepatic metabolism via cytochrome P450 enzymes, with potential glucuronidation of the piperidine nitrogen.

-

BBB Penetration: Likely, due to the compound’s small size and nonpolar substituents .

Table 4: Predicted ADME Properties

| Property | Value (Predicted) | Method of Estimation |

|---|---|---|

| LogP | 3.4–3.7 | ChemAxon Calculator |

| Solubility (aq.) | 0.05 mg/mL | SwissADME |

| BBB Permeability | High | BOILED-Egg Model |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume